Lansoprazole N-oxyde

Vue d'ensemble

Description

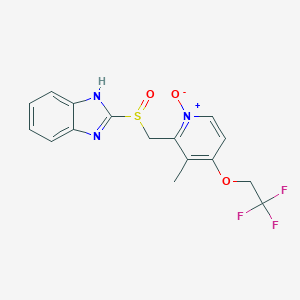

Le N-oxyde de lansoprazole est un composé chimique de formule moléculaire C16H14F3N3O3S et d'un poids moléculaire de 385,36 g/mol . Il s'agit d'une impureté du lansoprazole, un inhibiteur de la pompe à protons bien connu utilisé pour traiter les troubles gastro-intestinaux tels que les ulcères gastriques et le reflux gastro-œsophagien . Le N-oxyde de lansoprazole se caractérise par sa forme solide blanche à blanc cassé et est principalement utilisé dans les milieux de recherche et développement .

Applications De Recherche Scientifique

Scientific Research Applications

Lansoprazole N-oxide has several notable applications in scientific research:

1. Quality Control in Pharmaceutical Manufacturing

- Role : It serves as a reference standard and impurity marker in the quality control of lansoprazole formulations.

- Importance : Ensuring the purity and efficacy of pharmaceutical products is critical for patient safety and therapeutic effectiveness.

2. Anti-inflammatory Properties

- Mechanism : Research indicates that lansoprazole N-oxide can inhibit the production of nitric oxide and prostaglandin E2 in murine macrophages, suggesting potential anti-inflammatory effects .

- Case Study : In vitro studies demonstrated that treatment with lansoprazole reduced reactive oxygen species production, highlighting its role in modulating inflammatory responses .

3. Hepatoprotective Effects

- Mechanism : Lansoprazole N-oxide may activate the Nrf2 pathway, which is crucial for protecting liver cells from oxidative stress.

- Research Findings : Studies have shown that lansoprazole can maintain mitochondrial integrity and reduce lipid peroxidation, contributing to its cytoprotective effects against drug-induced liver injury .

Pharmacological Insights

Lansoprazole N-oxide exhibits pharmacological properties that extend beyond those of its parent compound:

Industrial Applications

In industrial settings, the synthesis and application of lansoprazole N-oxide are optimized for large-scale manufacturing:

- Synthesis Methodology : The compound can be synthesized through oxidation using peracetic acid, followed by condensation reactions to yield various derivatives.

- Optimization Strategies : Industrial processes are designed to minimize waste and enhance efficiency, making them suitable for pharmaceutical production.

Case Studies

- Anti-inflammatory Effects in Colitis Models

- Cytoprotection Against NSAID-Induced Injury

Mécanisme D'action

Target of Action

Lansoprazole N-oxide is a potential impurity in lansoprazole bulk preparations . Lansoprazole, the parent compound, is a proton pump inhibitor (PPI) that targets gastric H,K-ATPase pumps . These pumps are responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

Lansoprazole, the parent compound, reduces gastric acid secretion by inhibiting the h,k-atpase enzyme system located on the secretory surface of gastric parietal cells . This inhibition is effective at promoting healing in ulcerative diseases and treating gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Biochemical Pathways

Lansoprazole has been reported to provide hepatoprotection in a drug-induced hepatitis animal model through the nrf2/heme oxygenase-1 (ho1) pathway . It also inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in murine macrophage RAW 264.7 cells .

Pharmacokinetics

Lansoprazole, the parent compound, is rapidly absorbed and approximately 97% bound in human plasma . It is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

Lansoprazole, the parent compound, is effective at healing duodenal ulcers, reduces ulcer-related pain, and offers relief from symptoms of heartburn . It also reduces pepsin secretion, making it a useful treatment .

Action Environment

The synthesis of lansoprazole impurities, including lansoprazole n-oxide, has been reported to be influenced by the reaction conditions .

Analyse Biochimique

Biochemical Properties

Lansoprazole N-oxide is a derivative of Lansoprazole, a proton pump inhibitor (PPI) that reduces gastric acid secretion . Lansoprazole is converted to active metabolites in the acid environment of parietal cells

Cellular Effects

Lansoprazole, from which Lansoprazole N-oxide is derived, has been shown to have anti-inflammatory effects on RAW264.7 murine macrophages . Treatment of lipopolysaccharide (LPS)-stimulated RAW264.7 cells with Lansoprazole inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) .

Molecular Mechanism

Lansoprazole, the parent compound, inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells . This suggests that Lansoprazole N-oxide may also have similar effects.

Metabolic Pathways

Lansoprazole, the parent compound, is extensively metabolized in the liver by CYP3A4 and CYP2C18 . The resulting major metabolites are 5-hydroxy lansoprazole and the sulfone derivative .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le N-oxyde de lansoprazole peut être synthétisé par oxydation du lansoprazole ou de ses intermédiaires. Une méthode courante implique l'oxydation du Lanso-chloro avec de l'acide peracétique pour produire du N-oxyde de Lanso-chloro. Cet intermédiaire est ensuite condensé avec du 2-mercapto benzimidazole en présence d'hydroxyde de sodium aqueux pour produire du N-oxyde de Lanso-sulfure. Une oxydation supplémentaire avec de l'acide peracétique conduit à la formation de N-oxyde de lansoprazole .

Méthodes de production industrielle : La production industrielle de N-oxyde de lansoprazole suit des voies de synthèse similaires, mais est optimisée pour la fabrication à grande échelle. Le procédé implique l'utilisation de dichlorométhane comme solvant de réaction et de triéthylamine comme base sous protection d'azote. Cette méthode réduit le temps de réaction, économise les matières premières et minimise les déchets, ce qui la rend adaptée aux applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le N-oxyde de lansoprazole subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : L'acide peracétique est couramment utilisé comme agent oxydant dans la synthèse du N-oxyde de lansoprazole.

Réduction : Des agents réducteurs spécifiques peuvent être utilisés pour convertir le N-oxyde de lansoprazole en son composé parent ou en d'autres dérivés.

Substitution : Les réactions impliquant la substitution nucléophile peuvent modifier les groupes fonctionnels attachés aux cycles pyridine et benzimidazole.

Principaux produits formés : Le principal produit formé à partir de ces réactions est le N-oxyde de lansoprazole lui-même. Selon les conditions de réaction et les réactifs utilisés, d'autres dérivés et impuretés peuvent également être produits .

4. Applications de la recherche scientifique

Le N-oxyde de lansoprazole a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

Le N-oxyde de lansoprazole exerce ses effets principalement par l'inhibition du système enzymatique H+/K+ ATPase dans les cellules pariétales gastriques. Cette inhibition bloque l'étape finale de la production d'acide gastrique, réduisant la sécrétion d'acide et favorisant la cicatrisation des ulcères . De plus, le N-oxyde de lansoprazole a montré qu'il activait la voie Nrf2, conduisant à l'expression de gènes antioxydants qui protègent les cellules des dommages oxydatifs .

Composés similaires :

Lansoprazole : Le composé parent, un inhibiteur de la pompe à protons utilisé pour traiter les troubles liés à l'acide.

Dexlansoprazole : Un énantiomère du lansoprazole ayant des propriétés pharmacologiques similaires.

Rabeprazole : Un autre inhibiteur de la pompe à protons ayant un mécanisme d'action similaire mais une structure chimique différente.

Unicité : Le N-oxyde de lansoprazole est unique en raison de son état d'oxydation spécifique et de la présence du groupe fonctionnel N-oxyde. Cette différence structurelle confère des propriétés chimiques et biologiques distinctes, telles que ses effets anti-inflammatoires et hépatoprotecteurs potentiels .

Comparaison Avec Des Composés Similaires

Lansoprazole: The parent compound, a proton pump inhibitor used to treat acid-related disorders.

Dexlansoprazole: An enantiomer of Lansoprazole with similar pharmacological properties.

Rabeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

Uniqueness: Lansoprazole N-oxide is unique due to its specific oxidation state and the presence of the N-oxide functional group. This structural difference imparts distinct chemical and biological properties, such as its potential anti-inflammatory and hepatoprotective effects .

Activité Biologique

Lansoprazole N-oxide is a derivative of lansoprazole, a well-known proton pump inhibitor (PPI) used primarily for the treatment of gastric acid-related disorders. This article explores the biological activity of Lansoprazole N-oxide, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Lansoprazole N-oxide, while structurally related to lansoprazole, exhibits distinct biological properties. The parent compound, lansoprazole, functions by inhibiting the H+/K+-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. Lansoprazole N-oxide may share some of these inhibitory effects but also demonstrates additional activities:

- Anti-inflammatory Effects : Studies indicate that Lansoprazole N-oxide can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, suggesting potential anti-inflammatory properties .

- Hepatoprotective Effects : Research has shown that lansoprazole can activate the Nrf2/heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress. This mechanism may extend to Lansoprazole N-oxide, contributing to liver protection in drug-induced hepatitis models .

Pharmacokinetics

The pharmacokinetics of Lansoprazole N-oxide are not as well-documented as those of its parent compound. However, it is known that lansoprazole is rapidly absorbed with approximately 80-90% bioavailability and is extensively metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2C18) . The implications for Lansoprazole N-oxide's absorption and metabolism remain an area for further research.

Table 1: Biological Activities and Effects

Case Studies

- Inflammatory Bowel Disease (IBD) : A study conducted on female Sprague Dawley rats demonstrated that administration of lansoprazole significantly improved Disease Activity Index (DAI) and Colon Macroscopic Damage Index (CMDI) scores in models of experimentally induced colitis. The results indicated reduced neutrophil infiltration and improved antioxidant status, highlighting its potential for treating IBD .

- Macrophage Activation : In vitro studies using RAW264.7 macrophages showed that Lansoprazole N-oxide effectively suppressed LPS-induced ROS production and inflammatory mediator release. This suggests a possible role in managing diseases characterized by macrophage overactivation .

Research Findings

Research has consistently pointed to the multifaceted roles of Lansoprazole N-oxide:

- Cellular Mechanisms : Activation of HO-1 by lansoprazole has been linked to its protective effects against oxidative damage. This activation does not appear to be directly related to oxidative stress but may involve other signaling pathways such as phosphatidylinositol 3-kinase .

- Inhibition of Pathogen Respiration : Lansoprazole has been shown to inhibit respiration in Helicobacter pylori, suggesting potential antimicrobial properties that could be relevant for gastrointestinal infections .

Propriétés

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGHBYDDJGHGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213476-12-1 | |

| Record name | Lansoprazole N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213476121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANSOPRAZOLE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C3Z1Q9J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.